Cas no 954239-49-7 (ethyl 2-oxoindoline-6-carboxylate)

Ethyl 2-oxoindoline-6-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. Its structure features both an ester functional group and a 2-oxoindoline core, making it a useful precursor for heterocyclic chemistry and medicinal chemistry applications. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its synthetic utility is further enhanced by the reactivity of the carbonyl and ester groups, enabling modifications such as nucleophilic substitutions or condensations. This compound is particularly relevant in the development of indole-based scaffolds for drug discovery and fine chemical synthesis.
ethyl 2-oxoindoline-6-carboxylate structure
954239-49-7 structure
Product Name:ethyl 2-oxoindoline-6-carboxylate
CAS No:954239-49-7
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD09878910
CID:1080404
PubChem ID:22567483
Update Time:2025-06-12

ethyl 2-oxoindoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-2-oxo-1H-Indole-6-carboxylic acid ethyl ester
    • 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 2-oxo-1,3-dihydroindole-6-carboxylate
    • ethyl 2-indolinone-6-carboxylate
    • ETHYL 2-OXOINDOLINE-6-CARBOXYLATE
    • Ethyl 2,3-dihydro-2-oxo-1H-indole-6-carboxylate (ACI)
    • SCHEMBL479395
    • SDMAVFXBWFYTCI-UHFFFAOYSA-N
    • G83857
    • BCP18578
    • Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
    • ETHYL2-OXOINDOLINE-6-CARBOXYLATE
    • MFCD09878910
    • 954239-49-7
    • DB-080254
    • DTXSID10626553
    • SB40252
    • ethyl 2-oxoindoline-6-carboxylate
    • MDL: MFCD09878910
    • Inchi: 1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13)
    • InChI Key: SDMAVFXBWFYTCI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2NC(CC2=CC=1)=O)OCC

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.240
  • PSA: 58.89000
  • LogP: 1.44300

ethyl 2-oxoindoline-6-carboxylate Security Information

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ethyl 2-oxoindoline-6-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  23 h, rt
Reference
Preparation of hydroxyindole derivatives as Pim-1 kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  1 h, 50 psi, rt
Reference
Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)
Roth, Gerald J.; Heckel, Armin; Colbatzky, Florian; Handschuh, Sandra; Kley, Jorg; et al, Journal of Medicinal Chemistry, 2009, 52(14), 4466-4480

ethyl 2-oxoindoline-6-carboxylate Raw materials

ethyl 2-oxoindoline-6-carboxylate Preparation Products

ethyl 2-oxoindoline-6-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:954239-49-7)ethyl 2-oxoindoline-6-carboxylate
Order Number:A1046291
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):173.0
Email:sales@amadischem.com

Additional information on ethyl 2-oxoindoline-6-carboxylate

Recent Advances in the Application of Ethyl 2-Oxoindoline-6-Carboxylate (954239-49-7) in Chemical Biology and Pharmaceutical Research

Ethyl 2-oxoindoline-6-carboxylate (CAS: 954239-49-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, with applications ranging from cancer therapeutics to neurodegenerative disease research. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of ethyl 2-oxoindoline-6-carboxylate derivatives as selective JAK3 inhibitors, showing promising results in autoimmune disease models. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's scaffold, achieving nanomolar potency against JAK3 while maintaining selectivity over other JAK isoforms. This breakthrough suggests potential applications in rheumatoid arthritis and other inflammatory conditions.

In the field of oncology, recent work published in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's role in developing novel CDK4/6 inhibitors. The research team modified the ethyl 2-oxoindoline-6-carboxylate core to create derivatives with improved pharmacokinetic properties and blood-brain barrier penetration. These compounds showed significant anti-proliferative activity against glioblastoma cell lines, opening new avenues for brain cancer treatment.

From a synthetic chemistry perspective, a 2024 Nature Protocols article detailed an improved method for producing ethyl 2-oxoindoline-6-carboxylate with higher yield and purity. The protocol employs a microwave-assisted synthesis approach that reduces reaction times from hours to minutes while maintaining excellent enantioselectivity. This advancement addresses previous challenges in large-scale production of this important intermediate.

The compound's potential in neurodegenerative disease research has also gained attention. A recent study in ACS Chemical Neuroscience (2023) reported that ethyl 2-oxoindoline-6-carboxylate derivatives exhibit neuroprotective effects in models of Parkinson's disease. The compounds were shown to activate the Nrf2-ARE pathway, reducing oxidative stress and preventing dopaminergic neuron loss. These findings suggest potential applications in developing disease-modifying therapies for neurodegenerative disorders.

Looking forward, ethyl 2-oxoindoline-6-carboxylate continues to be a valuable scaffold in drug discovery. Its structural flexibility allows for diverse modifications, making it suitable for targeting various biological pathways. Current research efforts are focusing on developing prodrug versions to improve bioavailability and tissue-specific delivery. As the understanding of its pharmacological properties deepens, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:954239-49-7)ethyl 2-oxoindoline-6-carboxylate
A1046291
Purity:99%
Quantity:100mg
Price ($):173.0
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